molecular formula C20H21F3N4O2S B2438083 7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893903-70-3

7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2438083
CAS No.: 893903-70-3
M. Wt: 438.47
InChI Key: XQMWTWVYCKNJCJ-UHFFFAOYSA-N
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Description

7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Interactions

Pyrimidine derivatives demonstrate significant interest in molecular design due to their ability to engage in various intermolecular interactions. For example, studies on isomeric pyrazolo[3,4-d]pyrimidine-based molecules highlight the disappearance of dimerization due to interchanged substitutions, showcasing the nuanced intermolecular C—H...O hydrogen bonds and aromatic pi-pi stacking interactions critical for molecular assembly and design (Avasthi et al., 2002).

Synthetic Pathways

Research on pyrimidine derivatives often focuses on novel synthetic pathways, offering potential applications in creating new compounds with desirable properties. A study on the synthesis of pyrido[2,3-d]pyrimidine nucleosides from 5-cyanouridine, using a novel ring transformation reaction, exemplifies the innovative approaches to synthesizing pyrimidine derivatives with potential therapeutic applications (Su et al., 1984).

Catalysis and Green Chemistry

The development of environmentally friendly synthesis methods is a significant area of research. A notable example is the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives via a three-component, one-pot process, which underscores the advancements in green chemistry and catalysis (Bazgir et al., 2008).

Photophysical Properties and Sensing Applications

Pyrimidine derivatives are also investigated for their photophysical properties and potential applications in sensing. The design and synthesis of pyrimidine-phthalimide derivatives have been explored for pH-sensing applications, highlighting the ability of these compounds to undergo reversible protonation, causing dramatic color changes useful in developing novel colorimetric pH sensors (Yan et al., 2017).

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2S/c1-11(2)9-14-24-16-15(18(28)27(4)19(29)26(16)3)17(25-14)30-10-12-5-7-13(8-6-12)20(21,22)23/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMWTWVYCKNJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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